N-[(4-Methoxythian-4-yl)methyl]-3,5-dimethylbenzamide
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Overview
Description
N-[(4-Methoxythian-4-yl)methyl]-3,5-dimethylbenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxythianyl group and a dimethylbenzamide moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of N-[(4-Methoxythian-4-yl)methyl]-3,5-dimethylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Methoxythianyl Intermediate: The methoxythianyl group can be synthesized through the reaction of 4-methoxythiophenol with an appropriate alkylating agent under basic conditions.
Coupling with Benzamide: The methoxythianyl intermediate is then coupled with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[(4-Methoxythian-4-yl)methyl]-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxythianyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: The aromatic ring in the benzamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration).
Scientific Research Applications
N-[(4-Methoxythian-4-yl)methyl]-3,5-dimethylbenzamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Preliminary studies suggest that it may have pharmacological properties, such as anti-inflammatory or antimicrobial activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(4-Methoxythian-4-yl)methyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The methoxythianyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzamide moiety can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
N-[(4-Methoxythian-4-yl)methyl]-3,5-dimethylbenzamide can be compared with similar compounds such as:
N-[(4-Methoxythian-4-yl)methyl]-2,5-dimethylbenzamide: Similar structure but with different substitution pattern on the benzamide ring.
N-[(4-Methoxythian-4-yl)methyl]-3,5-dimethylbenzoic acid: Contains a carboxylic acid group instead of an amide group.
N-[(4-Methoxythian-4-yl)methyl]-3,5-dimethylbenzylamine: Contains an amine group instead of an amide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-12-8-13(2)10-14(9-12)15(18)17-11-16(19-3)4-6-20-7-5-16/h8-10H,4-7,11H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUJAVDZYNAYHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2(CCSCC2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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